tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate
CAS No.: 156496-92-3
Cat. No.: VC11634200
Molecular Formula: C10H14BrNO3
Molecular Weight: 276.13 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156496-92-3 |
|---|---|
| Molecular Formula | C10H14BrNO3 |
| Molecular Weight | 276.13 g/mol |
| IUPAC Name | tert-butyl 4-bromo-3-oxo-2,6-dihydropyridine-1-carboxylate |
| Standard InChI | InChI=1S/C10H14BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h4H,5-6H2,1-3H3 |
| Standard InChI Key | JKXASHFASIJCPO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC=C(C(=O)C1)Br |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises a tetrahydropyridine ring—a six-membered heterocycle with one nitrogen atom and two double bonds. Key substituents include:
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A bromine atom at position 4, imparting electrophilic reactivity.
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A ketone group at position 3, enabling nucleophilic additions.
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A Boc group () at position 1, serving as a protective moiety for amines .
The IUPAC name, tert-butyl 4-bromo-3-oxo-2,6-dihydropyridine-1-carboxylate, reflects its stereoelectronic features. The SMILES notation CC(C)(C)OC(=O)N1C=C(C(=O)C1)Br and InChIKey JKXASHFASIJCPO-UHFFFAOYSA-N provide unambiguous identifiers for database searches .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 156496-92-3 | |
| Molecular Formula | ||
| Molecular Weight | 276.13 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1C=C(C(=O)C1)Br | |
| InChIKey | JKXASHFASIJCPO-UHFFFAOYSA-N |
Spectroscopic Characteristics
While experimental spectral data (NMR, IR) are absent in the reviewed sources, analogous compounds suggest:
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NMR: Signals for the Boc group’s tert-butyl protons (~1.4 ppm), olefinic protons (δ 5.5–6.5 ppm), and ketone-adjacent methylenes (δ 2.5–3.5 ppm).
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NMR: Peaks for the carbonyl carbons (~155 ppm for Boc, ~190 ppm for ketone) and bromine-bearing carbon (~40 ppm).
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a three-step sequence:
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Ring Formation: Cyclization of a β-keto ester precursor to generate the tetrahydropyridine backbone.
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Bromination: Electrophilic aromatic substitution or radical bromination at position 4.
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Boc Protection: Reaction with di-tert-butyl dicarbonate to install the protective group.
An alternative approach involves functionalizing preformed tetrahydropyridine derivatives. For example, oxidation of tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 159503-91-0) with Jones reagent introduces the 3-oxo group .
Table 2: Comparative Analysis of Synthetic Intermediates
| Compound | CAS No. | Molecular Formula | Key Difference |
|---|---|---|---|
| tert-Butyl 4-bromo-3-oxo-1,2,3,6-THP-1-carboxylate | 156496-92-3 | 3-Oxo group present | |
| tert-Butyl 4-bromo-1,2,3,6-THP-1-carboxylate | 159503-91-0 | Lacks 3-oxo group |
Optimization Challenges
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Regioselectivity: Ensuring bromination occurs exclusively at position 4 requires careful control of reaction conditions (e.g., solvent polarity, temperature).
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Oxidation Sensitivity: The 3-oxo group may undergo over-oxidation or side reactions if harsh oxidizing agents are used .
Physicochemical Properties
Stability and Solubility
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Storage: Recommended at 2–8°C under inert gas to prevent degradation .
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the Boc group’s lipophilicity and ketone’s polarity .
Thermal Properties
No direct data are available, but the Boc group’s thermal stability suggests decomposition above 150°C, consistent with similar carbamates.
Biological Activity and Applications
Role in Medicinal Chemistry
The compound serves as a precursor for:
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Piperidine Alkaloids: Via hydrogenation of the tetrahydropyridine ring.
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Covalent Inhibitors: Bromine’s leaving group ability facilitates nucleophilic substitutions in targeted drug design.
Comparison with Structural Analogs
Positional Isomers
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5-Bromo Isomer (CAS 1415841-82-5): Bromine at position 5 alters electronic distribution, reducing reactivity toward electrophiles compared to the 4-bromo derivative .
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3-Bromoazetidine Analog (CAS 1064194-10-0): Smaller azetidine ring increases strain, enhancing susceptibility to ring-opening reactions .
Table 3: Reactivity Trends in Brominated Heterocycles
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